![molecular formula C20H13ClFN3O2S2 B2775630 N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260904-27-5](/img/structure/B2775630.png)
N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13ClFN3O2S2 and its molecular weight is 445.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis and Molecular Structure
Research on molecules closely related to N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has involved vibrational spectroscopic signatures to understand their molecular structure and interactions. Vibrational spectroscopy, including Raman and Fourier-transform infrared spectroscopy, backed by density functional theory (DFT) calculations, has been used to characterize these molecules. Studies have focused on their geometric equilibrium, intramolecular hydrogen bonding, and vibrational wavenumbers. Such analyses help in understanding the stereo-electronic interactions that contribute to the molecule's stability, offering insights into the molecular interactions within their crystal structure (Jenepha Mary, Pradhan, & James, 2022).
Antiviral Activity and Molecular Docking
Another area of interest has been the antiviral potential of these compounds. Studies have synthesized and characterized similar molecules, assessing their equilibrium geometry, natural bond orbital calculations, and vibrational assignments. These studies also explore the drug likeness based on Lipinski's rule and evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Notably, antiviral potency against viruses like SARS-CoV-2 has been investigated through molecular docking, revealing the compounds' potential to interact with viral proteins and inhibit their function. This is crucial for developing new antiviral drugs (Mary et al., 2020).
Antitumor Activity
Compounds with the thieno[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their antitumor activity. Through modifications and functional group variations, researchers have been able to identify derivatives with potent anticancer activities. These studies involve the synthesis of various derivatives and their subsequent evaluation against different cancer cell lines, comparing their efficacy with known anticancer agents. Such research is pivotal for the discovery of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides detailed insights into their molecular conformation and intermolecular interactions. Such studies help in understanding the structural basis for the molecules' biological activities, including their binding interactions and stability within biological systems. The crystallographic analysis helps in the design of molecules with enhanced biological activity and reduced toxicity (Kang et al., 2015).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKXPHAFLMXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

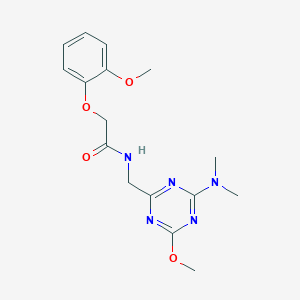
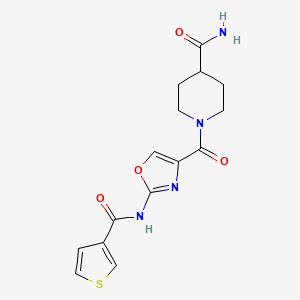
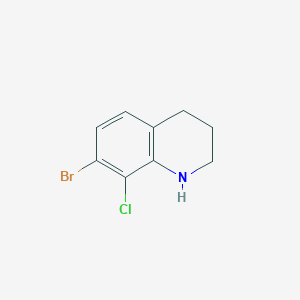
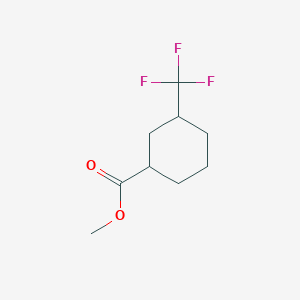
![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
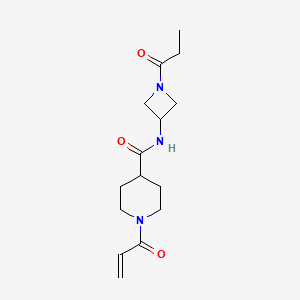
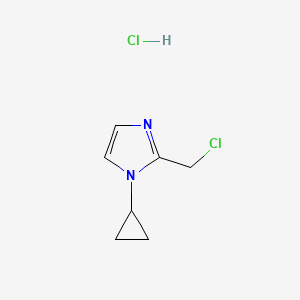

![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)
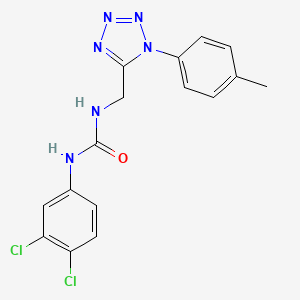
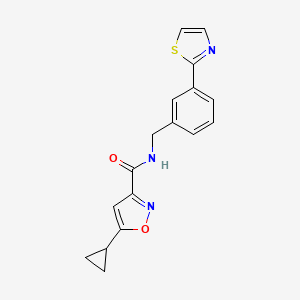
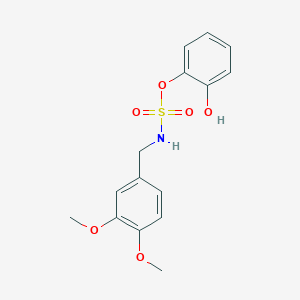
![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)